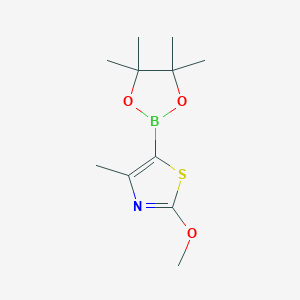
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Descripción general
Descripción
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C11H18BNO3S and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Molecular Formula : CHBNOS
- Molecular Weight : 255.14 g/mol
- CAS Number : 1312762-47-2
Antiparasitic Activity
Recent studies have identified the inhibition of N-myristoyltransferase (NMT) as a significant target for compounds similar to this compound. NMT is crucial for the survival of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Compounds designed to inhibit NMT showed promising antiparasitic activity with IC values in the low micromolar range (approximately 0.1 μM), demonstrating potential for treating HAT .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated in various cell lines. In assays conducted with HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells), several derivatives exhibited no significant decrease in cell viability at concentrations up to 10 µM. However, some compounds demonstrated cytotoxic effects at higher concentrations (≥100 µM), indicating a need for further optimization to enhance selectivity and reduce toxicity .
Anti-inflammatory Activity
In addition to its antiparasitic properties, the compound has shown anti-inflammatory effects. Studies indicated that it significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells. Notably, at a concentration of 1 µM, the compound effectively reduced NO levels while surpassing reference compounds in efficacy .
Case Study 1: Inhibition of Trypanosoma brucei NMT
In a study investigating brain penetrant inhibitors for HAT treatment, derivatives of the thiazole compound were synthesized and tested for their ability to inhibit NMT. The most potent derivatives exhibited IC values around 0.03–0.08 μM against human NMT while maintaining selectivity over cytotoxicity in MRC-5 cells . This highlights the potential for developing effective treatments with reduced side effects.
Case Study 2: Cytotoxicity Profiling
A comprehensive assessment of cytotoxicity was performed across several concentrations. Compounds with structural modifications exhibited varying degrees of toxicity; some were well-tolerated at lower doses while others were not. This variability underscores the importance of structural optimization in enhancing therapeutic profiles without compromising safety .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | IC Value | Cell Line/Model |
|---|---|---|---|
| Antiparasitic | Inhibition of NMT | ~0.1 μM | Trypanosoma brucei |
| Cytotoxicity | Decreased cell viability | >100 μM | HT-22/BV-2 |
| Anti-inflammatory | Reduced NO and IL-6 levels | 1 µM | BV-2 |
Propiedades
IUPAC Name |
2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3S/c1-7-8(17-9(13-7)14-6)12-15-10(2,3)11(4,5)16-12/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVBXCJRVCMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















